molecular formula C10H16O4 B038433 4-(Oxiran-2-ylmethoxy)butyl acrylate CAS No. 119692-59-0

4-(Oxiran-2-ylmethoxy)butyl acrylate

Cat. No.: B038433
CAS No.: 119692-59-0
M. Wt: 200.23 g/mol
InChI Key: USWANRSZMQLWTG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester, also known as 4-(2-oxiranylmethoxy)butyl 2-propenoate, is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of both an acrylate group and an epoxide group, making it a versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester typically involves the esterification of 4-hydroxybutyl acrylate with epichlorohydrin. The reaction is catalyzed by boron trifluoride ether complex and carried out at a temperature of around 55°C . The process involves the dropwise addition of epichlorohydrin to the 4-hydroxybutyl acrylate under stirring conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often stabilized with inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent premature polymerization .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester undergoes various chemical reactions, including:

    Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

    Epoxide Ring-Opening: The epoxide group can react with nucleophiles, leading to ring-opening reactions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Epoxide Ring-Opening: Catalyzed by acids or bases, with common nucleophiles including amines, alcohols, and thiols.

Major Products Formed

    Polymerization: Results in polyacrylates, which are used in coatings, adhesives, and sealants.

    Epoxide Ring-Opening: Produces various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybutyl acrylate glycidyl ether
  • 4-(Oxiran-2-ylmethoxy)butyl prop-2-enoate
  • 4-(2,3-Epoxypropoxy)butyl acrylate

Uniqueness

2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester is unique due to the combination of its acrylate and epoxide groups, which provide dual functionality. This dual functionality allows for versatile applications in polymer synthesis and material science, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)butyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-10(11)13-6-4-3-5-12-7-9-8-14-9/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWANRSZMQLWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888895
Record name 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119692-59-0
Record name 4-(2-Oxiranylmethoxy)butyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119692-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119692590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In each case 20 mMol of 4-hydroxybutyl glycidyl ether (2.92 g) were stirred with 80 mMol of methyl acrylate (6.89 g), 100 mg of Novozym® 435 and 4.0 g of 5 Å molecular sieve were stirred at 20 or 40° C. for 2, 4, 6, 8 or 24 h. Thereafter, the enzyme was filtered off and the excess of methyl acrylate was removed on a rotary evaporator. A colorless acrylate was obtained with 93% (at 20° C.) or 94% (at 40° C.) yield.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step One

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